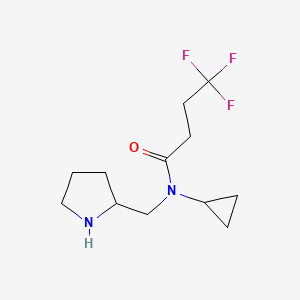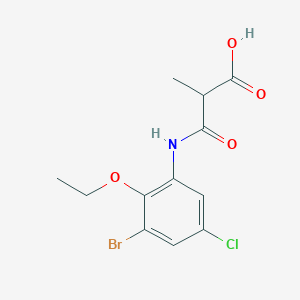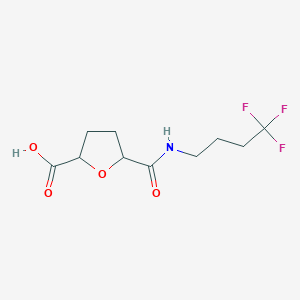![molecular formula C11H17N3O2S B6644686 [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol is a complex organic compound featuring a morpholine ring substituted with a thiadiazole and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the thiadiazole ring, followed by the introduction of the cyclopropyl group and subsequent functionalization to attach the morpholine ring. The final step involves the hydroxylation to introduce the methanol group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the morpholine ring.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiadiazole-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structural features make it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, while the morpholine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound is a benzotriazole-based UV absorber used in photostabilization.
4-Methoxyphenethylamine: Used in the synthesis of various polymers and as a building block for more complex molecules.
Uniqueness
What sets [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol apart from similar compounds is its unique combination of a thiadiazole ring, a cyclopropyl group, and a morpholine ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-7-4-14(5-9(6-15)16-7)11-12-10(13-17-11)8-2-3-8/h7-9,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRLTQRFOMMCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)

![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)

![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)

![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)
